Cyprosulfamide: A Technical Guide to its Discovery, Development, and Mechanism of Action
Cyprosulfamide: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyprosulfamide is a crucial herbicide safener developed to protect key agricultural crops, particularly maize (corn), from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth overview of the discovery, developmental history, and mechanism of action of cyprosulfamide. It includes a detailed timeline of its development by Bayer CropScience, quantitative data from pivotal preclinical and field studies, and comprehensive experimental protocols for key assays. Furthermore, this guide employs data visualization through Graphviz to illustrate the molecular signaling pathways and experimental workflows associated with cyprosulfamide's safening action.
Introduction
The development of selective herbicides revolutionized modern agriculture; however, their application can sometimes lead to unintended damage to the crops they are meant to protect. Herbicide safeners are chemical agents applied in combination with herbicides to selectively enhance the crop's tolerance to the herbicide without compromising its efficacy against target weeds. Cyprosulfamide (IUPAC name: N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide) is a prominent safener belonging to the acylsulfonamide chemical class.[1] It was strategically co-developed with the herbicide thiencarbazone-methyl to provide robust weed control in corn while ensuring crop safety.[2][3] This document delves into the technical details of cyprosulfamide's journey from discovery to commercialization and elucidates its molecular mode of action.
Discovery and Developmental History
The development of cyprosulfamide was driven by the need for a safener that could effectively protect corn from the potential injury caused by new and existing herbicides. The developmental timeline, primarily led by Bayer CropScience, can be traced through key patent filings and regulatory approvals.
Key Developmental Milestones:
| Year | Milestone | Reference |
| Late 1990s - Early 2000s | Initial research and synthesis of acylsulfonamide derivatives as potential herbicide safeners. | [4] |
| 2006 | PubChem entry created for cyprosulfamide, indicating its synthesis and characterization.[1] | |
| 2008 | The U.S. Environmental Protection Agency (EPA) established tolerances for residues of cyprosulfamide in or on various corn commodities, marking a significant regulatory step towards its commercial use. | |
| 2012 | A key patent for the use of cyprosulfamide for improving plant yield was filed by Bayer Intellectual Property GmbH, with subsequent publications in the following years. | |
| 2016 | Marketing authorization requested in France for a product containing isoxaflutole, thiencarbazone-methyl, and cyprosulfamide. |
Bayer CropScience was the primary entity behind the research and development of cyprosulfamide. Its introduction was a significant advancement in crop protection, enabling the use of highly effective herbicides like thiencarbazone-methyl and isoxaflutole in sensitive crops such as corn.
Chemical Synthesis
The synthesis of cyprosulfamide involves the formation of an N-sulfonylcarboxamide linkage. While specific industrial synthesis protocols are proprietary, the general chemical process can be derived from patent literature. The synthesis generally proceeds through the reaction of a substituted benzoyl chloride with an appropriate sulfonamide.
A plausible synthetic route involves the reaction of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride with cyclopropylamine. The benzoyl chloride precursor can be synthesized from ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid. The process is designed to be efficient for industrial-scale production, minimizing the formation of by-products.
Experimental Protocol: Laboratory-Scale Synthesis of Cyprosulfamide
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Step 1: Synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride.
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In a reaction vessel, ortho-methoxybenzoic acid is reacted with 4-sulphamoylbenzoic acid in the presence of a suitable solvent (e.g., chlorobenzene) and a chlorinating agent (e.g., thionyl chloride) to form the benzoyl chloride intermediate. The reaction is typically carried out at an elevated temperature.
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Step 2: Synthesis of Cyprosulfamide.
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The resulting 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride is then reacted with cyclopropylamine in a biphasic system (e.g., an organic solvent and an aqueous alkali metal hydroxide solution). The alkali metal hydroxide neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion.
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Step 3: Isolation and Purification.
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The organic phase is separated, and the solvent is removed under reduced pressure. The crude cyprosulfamide is then purified by recrystallization from a suitable solvent to yield the final product.
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Mechanism of Action
The primary mechanism by which cyprosulfamide protects crops is by stimulating the expression of genes encoding detoxification enzymes. This leads to an enhanced rate of herbicide metabolism in the crop plant, converting the herbicide into non-phytotoxic metabolites before it can cause significant damage.
The key enzyme families induced by cyprosulfamide are:
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Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering it more water-soluble and readily sequestered or further metabolized.
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Cytochrome P450 monooxygenases (CYPs): These enzymes are involved in the oxidative degradation of a wide range of xenobiotics, including many herbicides. Studies have shown that the hydroxylation of cyprosulfamide itself can be mediated by CYPs, such as CYP81A9 in maize.
Preclinical and Field Efficacy
Numerous studies have demonstrated the efficacy of cyprosulfamide in protecting corn from herbicide injury and improving yield.
Table 1: Summary of Cyprosulfamide Efficacy in Corn
| Herbicide | Cyprosulfamide Application Rate | Crop Injury Reduction (%) | Marketable Yield Increase (%) | Reference |
| Isoxaflutole (105 g a.i./ha) | Co-applied | Up to 5% injury vs. 12% with isoxaflutole alone | Up to 24% increase compared to isoxaflutole alone | |
| Isoxaflutole (210 g a.i./ha) | Co-applied | Up to 7% injury vs. 18% with isoxaflutole alone | Not specified, but no significant reduction compared to control | |
| Thiencarbazone-methyl | Co-applied with various rates | High crop tolerance observed | Maintained high weed control efficacy |
Table 2: EPA Tolerance Levels for Cyprosulfamide in Corn Commodities
| Corn Commodity | Tolerance (ppm) |
| Field corn, forage | 0.20 |
| Field corn, grain | 0.01 |
| Field corn, stover | 0.20 |
| Popcorn, grain | 0.01 |
| Popcorn, stover | 0.20 |
| Sweet corn, forage | 0.40 |
| Sweet corn, kernel plus cob with husks removed | 0.01 |
| Sweet corn, stover | 0.35 |
| Source: Federal Register, 2008 |
Experimental Protocols
6.1. Glutathione S-Transferase (GST) Induction Assay
This protocol describes a method to determine the induction of GST activity in maize seedlings treated with cyprosulfamide.
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Plant Material and Treatment: Maize seeds are germinated and grown in a hydroponic solution. At the two-leaf stage, seedlings are treated with a solution containing cyprosulfamide at a relevant concentration (e.g., 10 µM). Control seedlings are treated with a vehicle-only solution.
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Protein Extraction: After a specified incubation period (e.g., 24-48 hours), the shoots and roots of the seedlings are harvested separately and flash-frozen in liquid nitrogen. The tissue is then ground to a fine powder, and total protein is extracted using a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).
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GST Activity Assay: GST activity is measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay mixture contains potassium phosphate buffer, reduced glutathione (GSH), CDNB, and the protein extract. The rate of formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm.
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Data Analysis: GST activity is calculated and expressed as nmol of GSH-CDNB conjugate formed per minute per milligram of protein. The fold induction is determined by comparing the activity in cyprosulfamide-treated samples to the control samples.
6.2. Cytochrome P450 (CYP) Induction Assay
This protocol outlines a method to assess the induction of CYP activity in maize seedlings following treatment with cyprosulfamide.
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Plant Material and Treatment: Similar to the GST assay, maize seedlings are grown and treated with cyprosulfamide.
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Microsome Isolation: Following treatment, plant tissues are harvested and homogenized in an extraction buffer. The homogenate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction. The microsomal pellet is resuspended in a suitable buffer.
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CYP Activity Assay: CYP activity can be measured using a variety of probe substrates that are specific for different CYP families. A common method is the 7-ethoxyresorufin-O-deethylase (EROD) assay. The reaction mixture includes the microsomal fraction, a NADPH-generating system, and the substrate 7-ethoxyresorufin. The rate of formation of the fluorescent product resorufin is measured using a fluorometer.
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Data Analysis: CYP activity is expressed as pmol of resorufin formed per minute per milligram of microsomal protein. The fold induction is calculated by comparing the activity in treated samples to that in control samples.
Conclusion
Cyprosulfamide represents a significant achievement in the field of crop protection, enabling the use of highly effective herbicides in maize with enhanced crop safety. Its development by Bayer CropScience followed a thorough research and regulatory pathway. The mechanism of action, centered on the induction of key detoxification enzymes like GSTs and CYPs, is a classic example of targeted crop safening. The quantitative data from numerous studies unequivocally support its efficacy in mitigating herbicide phytotoxicity and securing crop yields. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key scientific and developmental aspects of this important agricultural chemical.
References
- 1. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Mechanisms of Cyprosulfamide in Mitigating Mesosulfuron-Methyl Phytotoxicity in Maize Seedlings: GST Activation, Oxidative Stress Alleviation, and Target-Site Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
